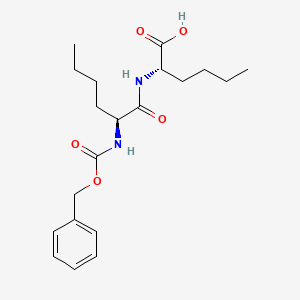

Z-Nle-Nle-OH

Description

The Role of the Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl group is a well-established protecting group in peptide synthesis. researchgate.net It effectively blocks the nucleophilicity of the N-terminal amine, preventing it from reacting during the coupling of the dipeptide's free carboxyl group to the amino group of another amino acid or peptide chain. researchgate.net The Z-group is stable under the conditions required for peptide bond formation but can be readily removed under specific, non-hydrolytic conditions, typically through catalytic hydrogenation, which preserves the integrity of the newly formed peptide bonds. researchgate.net The use of pre-synthesized and protected dipeptides like Z-Nle-Nle-OH can streamline the synthesis of larger peptides by reducing the number of individual coupling and deprotection steps. lifetein.com

Structure

3D Structure

Properties

Molecular Formula |

C20H30N2O5 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C20H30N2O5/c1-3-5-12-16(18(23)21-17(19(24)25)13-6-4-2)22-20(26)27-14-15-10-8-7-9-11-15/h7-11,16-17H,3-6,12-14H2,1-2H3,(H,21,23)(H,22,26)(H,24,25)/t16-,17-/m0/s1 |

InChI Key |

WFQHTBYDWHZANB-IRXDYDNUSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCC)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCCCC(C(=O)NC(CCCC)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

sequence |

XX |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Benzyloxycarbonyl Norleucyl Norleucine and Functional Derivatives

Strategies for Dipeptide Synthesis: Focus on Z-Nle-Nle-OH Formation and Elongation

The creation of the peptide bond between two norleucine (Nle) residues, protected with a benzyloxycarbonyl (Z) group at the N-terminus, can be achieved through both solid-phase and solution-phase synthesis methods.

Optimized Solid-Phase Peptide Synthesis (SPPS) Adaptations for this compound Incorporation

Solid-phase peptide synthesis (SPPS) is a widely used technique for synthesizing peptides. jst.go.jp The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. rsc.org This method allows for the easy removal of excess reagents and byproducts by simple filtration and washing. rsc.org

For the incorporation of this compound, the first Nle residue is attached to the resin. Subsequently, the N-terminal protecting group of the resin-bound Nle is removed, and the second Nle residue, protected with the Z-group (Z-Nle-OH), is coupled to it. The Z-group, also known as carbobenzyloxy (Cbz), is a common N-protecting group in peptide synthesis. ontosight.aipeptide.com

Recent advancements in SPPS technology, such as microwave-assisted synthesis and flow-based systems, have significantly accelerated the process and improved the purity and yield of the final peptide. cem.comuzh.ch Microwave irradiation can enhance reaction rates for both coupling and deprotection steps. cem.com Flow-based SPPS offers advantages in terms of speed, reaction monitoring, and automation. uzh.ch

A typical SPPS cycle for incorporating Z-Nle involves the following steps:

Attachment of the first Fmoc-protected Nle residue to a suitable resin.

Removal of the temporary Fmoc protecting group from the N-terminus, typically with a base like piperidine. iris-biotech.de

Coupling of the Z-Nle-OH using a coupling agent.

Washing the resin to remove excess reagents and byproducts.

This cycle is repeated for subsequent amino acid additions to elongate the peptide chain.

Solution-Phase Synthetic Approaches to this compound and its Precursors

Solution-phase peptide synthesis offers an alternative to SPPS and is particularly suitable for the large-scale production of dipeptides like this compound. d-nb.info In this method, the reactants are dissolved in an appropriate solvent, and the product is isolated after each step.

A common approach for the synthesis of this compound in solution involves the coupling of Z-Nle-OH with an Nle-ester, followed by saponification to yield the final dipeptide. For instance, Z-alanyl-alanine has been synthesized by coupling Z-alanine with alanine (B10760859) methyl ester hydrochloride, followed by saponification. google.com A similar strategy can be applied to this compound.

The key steps are:

Esterification: The C-terminus of the second norleucine residue is protected as an ester (e.g., methyl or ethyl ester) to prevent its participation in the coupling reaction.

Coupling: The N-terminally protected Z-Nle-OH is coupled with the C-terminally protected Nle-ester using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com

Saponification: The resulting dipeptide ester is then saponified, typically using a base like sodium hydroxide, to remove the ester protecting group and yield this compound. google.com

Selective Protecting Group Chemistry within this compound and Nle-Peptide Synthesis

The choice of protecting groups is critical in peptide synthesis to prevent unwanted side reactions. iris-biotech.de In the context of this compound, the benzyloxycarbonyl (Z or Cbz) group serves as the N-terminal protecting group. ontosight.aipeptide.com

The Z-group is stable under the basic conditions used for Fmoc group removal in SPPS but can be cleaved under acidic conditions or by hydrogenolysis. peptide.com This "quasi-orthogonal" nature allows for selective deprotection strategies. biosynth.com For instance, if further elongation of the peptide chain is desired from the N-terminus of the this compound unit, the Z-group can be removed without affecting other acid-labile side-chain protecting groups like tert-butyl (tBu). iris-biotech.de

Norleucine itself has a non-reactive, hydrophobic side chain, which simplifies protecting group strategies as it does not require side-chain protection. numberanalytics.com This is an advantage over amino acids like methionine, which contains an oxidizable sulfur atom. peptide.com In fact, norleucine is often used as a non-oxidizable isosteric replacement for methionine in peptide analogs to increase their shelf life and simplify purification. peptide.com

| Protecting Group | Abbreviation | Cleavage Conditions | Application in Nle-Peptide Synthesis |

| Benzyloxycarbonyl | Z, Cbz | Hydrogenolysis, strong acids | N-terminal protection of Nle and Nle-containing peptides. ontosight.aipeptide.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Temporary N-terminal protection in SPPS. iris-biotech.de |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | N-terminal and side-chain protection. ontosight.ai |

| tert-Butyl | tBu | Strong acid (e.g., TFA) | Side-chain protection for other amino acids in the peptide. iris-biotech.de |

Chemoenzymatic Synthesis Methodologies Utilizing Nle-Containing Precursors for Complex Peptide Architectures

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis to create complex molecules. researchgate.net This approach is particularly valuable for the synthesis of peptides containing non-canonical amino acids like norleucine. numberanalytics.com

Enzymes can be used to introduce specific functional groups or to catalyze peptide bond formation under mild conditions. For example, hydroxylases can be used to introduce hydroxyl groups into Nle precursors, creating novel building blocks for peptide synthesis. nih.govnsf.gov These modified Nle residues can then be incorporated into peptides using standard chemical synthesis methods.

A general chemoenzymatic strategy could involve:

Enzymatic modification: An enzyme is used to modify a norleucine precursor.

Chemical synthesis: The modified precursor is then used as a building block in either solid-phase or solution-phase peptide synthesis to construct a complex peptide.

This hybrid approach allows for the creation of diverse peptide architectures that would be difficult to access through purely chemical or biological methods. nih.gov

Advanced Chromatographic and Isolation Techniques for High-Purity Peptide Intermediates

After synthesis, the crude peptide product contains the desired molecule along with impurities such as truncated or deletion sequences and residual reagents. bachem.com Therefore, efficient purification is essential to obtain high-purity peptide intermediates like this compound.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for peptide purification. bachem.compolypeptide.com This technique separates molecules based on their hydrophobicity. gilson.com A non-polar stationary phase (commonly C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA). bachem.com

Ion-exchange chromatography (IEC) is another valuable technique that separates peptides based on their net charge. gilson.com This method can be used as an initial capture step to remove process-related impurities before a final polishing step with RP-HPLC. polypeptide.com

Size-exclusion chromatography (SEC) separates molecules based on their size and can be useful for removing small molecule impurities or aggregated peptides.

The choice of purification strategy depends on the specific properties of the peptide and the desired level of purity. A multi-step purification process, often combining IEC and RP-HPLC, can be employed to achieve very high purity. polypeptide.com

| Chromatographic Technique | Principle of Separation | Primary Application for Peptide Purification |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation of target peptide from closely related impurities. bachem.comgilson.com |

| Ion-Exchange Chromatography (IEC) | Net Charge | Capture step to remove process-related impurities; separation of peptides with different charges. polypeptide.comgilson.com |

| Size-Exclusion Chromatography (SEC) | Molecular Size | Removal of small molecule impurities and aggregates. |

Structural and Conformational Studies of Z Nle Nle Oh and Its Integration Within Peptide Architectures

Conformational Analysis of Protected Dipeptides (e.g., Z-Nle-Nle-OH) in Solution and Solid State

The three-dimensional structure of protected dipeptides like this compound is a fundamental aspect that dictates their integration into larger peptide architectures. The conformation is studied in both the solid state, primarily through X-ray crystallography, and in solution, using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal critical details about backbone torsion angles (phi, ψ), side-chain orientations, and intramolecular hydrogen bonding.

In the solid state, X-ray diffraction analysis of dipeptides provides a high-resolution static picture of the molecular conformation. Studies on various N- and C-terminally blocked dipeptides reveal that their crystal packing is often dominated by hydrogen-bonding patterns. researchgate.net For instance, short-chain peptide crystals frequently form layered structures. uoguelph.ca A comprehensive survey of zwitterionic dipeptides showed that they typically organize into head-to-tail chains involving the terminal amino and carboxylate groups. researchgate.net In protected dipeptides, the blocking groups (like the benzyloxycarbonyl 'Z' group) influence these interactions. For N-acetyl-L-leucyl-L-leucyl-norleucinal (ALLN), a related tripeptide, X-ray analysis revealed an extended conformation with all three peptide residues in a trans conformation. iucr.org The molecules form an infinite antiparallel β-sheet throughout the crystal, stabilized by intermolecular hydrogen bonds. iucr.org The backbone torsion angles (φ, ψ) for all residues reside in the β-region of the Ramachandran plot. iucr.org

The conformation in solution can differ significantly from the solid state due to solvent interactions and increased conformational freedom. NMR spectroscopy is the principal tool for this analysis. Information on torsion angles can be derived from coupling constants, while spatial proximities are determined through the Nuclear Overhauser Effect (NOE). For many peptides, solution studies reveal an equilibrium between multiple conformers. For example, conformational analyses of neurokinin A (NKA) analogs containing norleucine showed that in DMSO, the peptide exists as a mixture of conformers that are primarily extended. researchgate.net The conformation of peptides is also highly sensitive to the solvent environment; for instance, the secondary structure of amyloid-β peptide fragments can change dramatically in different solvents. researchgate.net The hydrogen bonding of hydroxyl and amino groups, which is crucial for defining conformation, can be significantly influenced by the solvent and temperature, affecting chemical shifts and proton exchange rates observed in NMR spectra. msu.edu

The table below presents typical backbone torsion angles for a peptide in an extended β-sheet conformation, a common motif found in the crystal structures of such peptides. iucr.org

| Torsion Angle | Residue 1 (e.g., Nle) | Residue 2 (e.g., Nle) |

| φ (phi) | ~ -120° | ~ -120° |

| ψ (psi) | ~ +140° | ~ +140° |

| ω (omega) | ~ 180° | ~ 180° |

Influence of Norleucine Residues on Peptide Secondary and Tertiary Structural Features

Norleucine (Nle), as an isomer of leucine (B10760876), possesses a linear, unbranched four-carbon side chain. wikipedia.org This simple aliphatic structure, in contrast to the β-branched side chains of valine and isoleucine or the γ-branched chain of leucine, has a distinct influence on the formation of secondary and tertiary structures in peptides.

The substitution of other amino acids with norleucine is a common strategy in peptide design to probe structural and functional roles. lifetein.com Norleucine is often used as a replacement for methionine to prevent oxidation, as it is nearly isosteric (similar in size) but lacks the reactive sulfur atom. wikipedia.orgresearchgate.net Studies comparing the helix-forming propensity of various amino acids have shown that norleucine is a strong helix stabilizer. pnas.org In one study, peptides with straight-chain amino acid side chains, including norleucine, were found to be very close to alanine (B10760859) in their ability to stabilize helical structures, and more stabilizing than natural alkyl side chains like leucine. pnas.org The lack of β-branching in norleucine's side chain reduces steric clashes that can destabilize an α-helix. pnas.org

Application of Nle-Nle Motifs in Protein Folding Dynamics Research

The Nle-Nle motif has become a valuable tool in the study of protein folding, particularly in research focused on ultrafast-folding proteins. The enhanced stability and folding speed conferred by norleucine substitutions make these systems ideal for comparison with computational simulations. lsuhsc.edu

Topological Data Analysis (TDA) for Folding Pathway Elucidation

Topological Data Analysis (TDA) is a mathematical approach used to analyze the shape of complex, high-dimensional data. In protein folding, TDA can simplify the vast conformational landscape generated by molecular dynamics simulations to identify distinct folding pathways. peerj.comresearchgate.net

A key study applied TDA to investigate the folding process of the HP35(nle-nle) double mutant of the villin headpiece subdomain. researchgate.netnih.gov This protein is one of the fastest-folding proteins known, making it a benchmark for both experimental and computational studies. unimi.it Using persistent homology, a core method in TDA, researchers were able to reduce the dimensionality of the protein structure data from simulations. researchgate.netnih.gov The analysis revealed that HP35(nle-nle) does not fold via a single route but has two distinct folding paths. nih.gov These paths were distinguished by the different pairings of inter-helix residues, demonstrating the power of TDA to capture the formation of specific tertiary contacts during the folding process. nih.gov This approach allows for a more nuanced understanding of the folding landscape beyond simple two-state models, identifying transient or intermediate states that are critical for understanding the folding mechanism. researchgate.net

Molecular Dynamics Simulations of Nle-Substituted Protein Mutants

Molecular Dynamics (MD) simulations provide an atomistic, time-resolved view of the protein folding process. The double-norleucine mutant of the villin headpiece, often referred to as HP35(Nle24, Nle29), has become a favorite subject for such simulations due to its rapid folding, which occurs on a timescale accessible to modern computational resources. nih.govunimi.it

Simulations of this mutant have been used to explore the connection between experimental measurements and the molecular events of folding. nih.gov Researchers have used extensive MD simulations to generate numerous folding and unfolding trajectories, allowing for the calculation of thermodynamic and kinetic properties. lu.se These simulations have confirmed that the double norleucine mutant folds significantly faster than the wild-type protein. lu.se Furthermore, MD studies have been able to propose subtle shifts in the folding pathway caused by the norleucine substitutions. For example, while in the wild-type villin, helix 2 tends to form first, the Nle/Nle mutant shows a different order of helix formation in a significant portion of folding events. lu.se These simulations, by providing a detailed mechanistic picture, help interpret experimental data, such as that from fluorescence quenching, and address important questions about whether a single experimental probe accurately reports on the global folding of the entire molecule. unimi.itresearchgate.net

The table below summarizes the folding times for different villin headpiece variants, highlighting the effect of norleucine substitution.

| Protein Variant | Folding Time | Method |

| HP35(His27) | ~5 µs | Temperature-Jump |

| HP35(Nle24,His27,Nle29) | ~700 ns | Temperature-Jump |

| Cys-HP35(Nle24,Nle29) | ~220 ns | Triplet-Quenching |

| Data compiled from multiple sources. nih.govunimi.itresearchgate.net |

Advanced Spectroscopic Techniques for Structural Elucidation of this compound and Derived Peptide Constructs

A suite of advanced spectroscopic techniques is employed to gain a comprehensive understanding of the structure of this compound and peptides derived from it. Each technique offers unique insights, and they are often used in combination to build a complete structural picture.

X-ray Crystallography: This technique provides the most detailed, atomic-resolution picture of a molecule's structure in the solid state. nih.gov It has been used to determine the crystal structures of numerous dipeptides and peptide inhibitors. uoguelph.canih.gov For example, crystallographic analysis of a tripeptide aldehyde inhibitor containing a Leu-Nle sequence revealed that it adopts an extended β-strand conformation and assembles into an infinite antiparallel β-sheet. iucr.org Such studies are crucial for understanding the precise bond angles, torsion angles, and intermolecular interactions, like hydrogen bonding, that define the peptide's structure in a crystalline environment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. msu.edu By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), one can deduce the average conformation and flexibility of the peptide backbone and side chains. chemrxiv.org For example, NMR studies on neurokinin A analogs containing norleucine helped characterize their conformational preferences in solution. researchgate.net Temperature-dependent NMR experiments can also provide valuable information on hydrogen bonding and solvent accessibility. msu.eduucl.ac.uk

Methodological Advancements and Future Prospects in Z Nle Nle Oh Research

Integration of Z-Nle-Nle-OH in Combinatorial Library Design for High-Throughput Biochemical Screening

Combinatorial chemistry is a powerful methodology for the rapid synthesis of a large number of diverse compounds, which are then evaluated for their biological or physical properties through high-throughput screening (HTS). fortunepublish.com The integration of unique building blocks like this compound into combinatorial libraries can significantly expand the chemical space explored, potentially leading to the discovery of novel bioactive agents. uni-muenchen.de

The core principle involves using a set of building blocks that are systematically combined to generate a large library of related molecules. mdpi.com Norleucine is often used in such libraries as a replacement for methionine to avoid oxidation or to probe the structural and functional impact of substituting leucine (B10760876). lifetein.comacs.org A dipeptide like this compound could serve as a scaffold or a component in a focused library designed to target specific protein-protein interactions or enzyme active sites where hydrophobicity is a key recognition element. The benzyloxycarbonyl (Z) group provides a stable N-terminal protection that can be maintained throughout many synthetic steps or removed at a specific stage to allow further elaboration.

High-throughput screening techniques, such as fluorescence-based assays or mass spectrometry, are then employed to rapidly evaluate the vast number of compounds generated for a specific activity, like enzyme inhibition or receptor binding. fortunepublish.comnih.gov The design of these libraries is crucial and often focuses on creating structural diversity to maximize the chances of identifying a "hit" compound. fortunepublish.com

| Library Design Principle | Role of Nle-Dipeptide (e.g., this compound) | Screening Application Example | Relevant Findings/Citations |

|---|---|---|---|

| Focused Library | Used as a core scaffold to explore interactions in hydrophobic binding pockets. | Screening for inhibitors of proteases that recognize aliphatic side chains. | Nle can be a preferred residue for certain proteases, making it a valuable component for inhibitor design. nih.govnih.gov |

| Substitution Analysis Library | Systematically replaces Leu-Leu or Met-Met dipeptide sequences to probe effects on bioactivity and stability. | Identifying analogs of known peptide drugs with improved resistance to oxidation. | Replacing methionine with norleucine can prevent oxidative degradation. acs.org |

| Peptide-Drug Conjugate Library | Incorporated into a cleavable linker, such as Gly-Gly-Pro-Nle, for targeted drug release. | Developing anticancer agents that are activated by specific enzymes (e.g., cathepsins) in the tumor microenvironment. | A Gly-Gly-Pro-Nle linker was successfully used to create a copolymer-drug conjugate for targeted cancer therapy. scirp.org |

Development of Novel Analytical Platforms for Comprehensive Nle-Peptide Characterization (beyond basic identification)

The accurate characterization of peptides containing non-standard amino acids like norleucine is critical for quality control, stability assessment, and mechanistic studies. While basic identification is often achieved with standard mass spectrometry, a deeper understanding requires more advanced analytical platforms. jpt.com

Recent advancements have focused on chromatographic and electrophoretic techniques coupled with high-resolution mass spectrometry. mdpi.com Ultra-high performance liquid chromatography (UHPLC) using columns with sub-2 µm particles or core-shell technology has been established for the highly sensitive and simultaneous analysis of norleucine and its isomers in complex biological samples, such as fermentation broths for recombinant antibody production. nih.gov This method allows for the detection of even trace amounts of Nle, which is crucial for monitoring its potential misincorporation into biopharmaceuticals. nih.gov

Other powerful techniques for comprehensive characterization include:

Tandem Mass Spectrometry (MS/MS): Used for sequencing peptides and identifying specific modification sites, including the location of Nle residues. creative-proteomics.com

Amino Acid Analysis (AAA): Provides accurate quantification of the total peptide content by hydrolyzing the peptide into its constituent amino acids and quantifying them. jpt.com

Capillary Electrophoresis (CE): Offers an orthogonal separation technique to HPLC, valuable for purity assessment and separating closely related peptide species. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed three-dimensional structural information, which is vital for understanding how the incorporation of Nle affects the peptide's conformation and dynamics. jpt.com

| Analytical Platform | Primary Application for Nle-Peptides | Key Advantage | Relevant Findings/Citations |

|---|---|---|---|

| UHPLC-MS | Quantification of Nle in complex biological matrices and purity analysis of synthetic Nle-peptides. | High sensitivity (pmol range) and resolution for separating isomers. | A UHPLC method was developed for the specific detection and quantification of norleucine and norvaline in E. coli fermentation processes. nih.gov |

| MALDI-TOF-MS | Rapid mass determination and quality control of synthetic peptide libraries. | High throughput and tolerance to salts and buffers. | Used to analyze peptide library quality and confirm the mass of cyclic peptides containing Nle. acs.orgcreative-proteomics.com |

| Chiral Chromatography | Separation of D- and L-amino acid enantiomers after peptide hydrolysis to confirm stereochemical purity. | Enables precise detection of amino acid isomers. | Advances in chiral stationary phases and derivatization reagents allow for accurate detection of D-amino acids in peptides. mdpi.com |

| Turbidimetric Solubility Assay (TSA) | Rapid assessment of peptide solubility under various conditions. | Requires only small amounts of peptide for rapid analysis. | Solubility is a critical factor for both in vitro assay robustness and in vivo bioavailability. jpt.com |

Expanding the Scope of this compound in Mechanistic Biological Investigations and Pathway Elucidation

The unique properties of norleucine make it a valuable tool for dissecting biological mechanisms. Because it is structurally similar to leucine and methionine but is not susceptible to oxidation like methionine, it can be used as a probe to study protein structure, function, and metabolic pathways. lifetein.comontosight.ai A simple dipeptide like this compound can be used as a competitive inhibitor in transport studies or elongated into more complex peptides for targeted investigations.

Nle-containing peptides have been instrumental in several areas of mechanistic research:

Enzyme Specificity and Inhibition: Synthetic peptides with Nle at various positions are used to map the substrate specificity of proteases. nih.gov For example, studies on prostate-specific antigen (PSA) utilized Nle-containing peptides to probe the P1 position, leading to the development of potent inhibitors. nih.gov Similarly, Nle derivatives were identified in screens for specific substrates of neutrophil elastase. nih.gov

Protein Structure and Function: Replacing methionine with Nle can help determine if oxidative damage to a particular methionine residue is functionally important. lifetein.com In a study on the histone methyltransferase Clr4, lysine (B10760008) was replaced with norleucine to trap the enzyme in a stable complex, facilitating structural and mechanistic analysis of histone modification. nih.gov

Neurodegenerative Disease Research: In the context of Alzheimer's disease, substituting methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects, highlighting a potential therapeutic strategy and providing a tool to study the role of oxidation in plaque formation. lifetein.com

Autophagy Modulation: While not directly involving this compound, studies on N. nucifera leaf extract (NLE) have shown it can ameliorate amyloid-beta-induced toxicity by activating autophagy pathways in C. elegans models of Alzheimer's disease. nih.gov This points to the broader potential of investigating novel compounds for their effects on fundamental cellular processes like autophagy.

| Area of Investigation | Use of Nle-Containing Peptide | Mechanistic Insight Gained | Relevant Findings/Citations |

|---|---|---|---|

| Protease Inhibition | As a P1 residue in peptidyl boronic acid inhibitors for Prostate-Specific Antigen (PSA). | Demonstrated that while Nle is accepted in the P1 pocket, leucine provides a more energetically favorable binding. | The Ki for a Z-SSKL(boro)Nle inhibitor was 398 nM, about 5-fold higher than the leucine equivalent. nih.gov |

| Histone Modification | K9 was replaced with Nle in a histone H3 peptide to study the methyltransferase Clr4. | The Nle substitution allowed for the formation of a high-affinity complex, enabling structural determination and revealing how ubiquitination stimulates the enzyme. nih.gov | |

| Alzheimer's Disease | Substitution of Met35 in amyloid-β peptides with Nle. | The Nle-substituted peptide showed reduced neurotoxicity, suggesting that oxidation of Met35 is a key step in amyloid-β toxicity. lifetein.com | |

| Targeted Drug Delivery | Incorporation into a Gly-Gly-Pro-Nle linker cleavable by cathepsin K. | Enabled targeted co-delivery of two drugs to bone tissue for synergistic anticancer effects. scirp.org |

Emerging Theoretical Frameworks for Predicting Peptide Functionality and Interaction Profiles

As the synthesis of peptide libraries becomes more accessible, the bottleneck in discovery often shifts to the predictive screening and design phase. Emerging theoretical and computational frameworks are becoming indispensable for navigating the vast chemical space of possible peptides to identify candidates with high potential. mdpi.com These in silico methods can predict peptide functionality, such as bioactivity or lipophilicity, and model their interactions with biological targets. d-nb.infoarxiv.org

For a peptide like this compound, these frameworks could predict its binding affinity to a target protein or its ability to permeate cell membranes. Key approaches include:

Machine Learning and Deep Learning: Algorithms like convolutional neural networks (CNNs), recurrent neural networks (RNNs), and support vector machines (SVMs) are trained on large datasets of known peptides to predict the function of new sequences. d-nb.infonih.gov For example, deep learning models can automatically extract features from amino acid sequences to identify potential anticancer or ACE inhibitory peptides. d-nb.info

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structures of compounds and their biological activities. fortunepublish.com For peptides, this can involve descriptors for amino acid properties, sequence, and 3D structure.

Protein Language Models: Advanced models like ESM-2, trained on massive databases of protein sequences, can learn the "language" of proteins. d-nb.info They can extract highly informative features from a peptide sequence to improve the accuracy of functional predictions. d-nb.info

Molecular Docking and Simulation: These structure-based methods predict how a peptide might bind to the 3D structure of a target protein. mdpi.com Docking can rank potential binding poses, providing insight into the specific interactions that stabilize the complex. This would be invaluable for optimizing the structure of a this compound derivative for a specific target. nih.gov

| Theoretical Framework | Methodology | Application to Nle-Peptides | Relevant Findings/Citations |

|---|---|---|---|

| Deep Learning (e.g., CNN, GRU) | Uses neural networks to learn from sequence data and predict bioactivity. | Predicting if a this compound-based peptide is likely to have a specific function (e.g., antimicrobial, anticancer). | Ensemble deep learning strategies have demonstrated superior performance in predicting bioactive peptides. d-nb.info |

| Protein Language Models (e.g., ESM-2) | Utilizes large-scale models pre-trained on protein sequences to extract sophisticated features. | Generating feature representations of Nle-containing peptides to improve classification and functional prediction accuracy. | The ESM-2 model has been successfully used to extract features for predicting ACE inhibitory and anticancer peptides. d-nb.info |

| Length-Stratified Ensemble Learning | Builds specialized models for different peptide lengths and integrates multi-scale features (atomic, structural, topological). | Accurately predicting the lipophilicity (logD) of Nle-peptides, which is critical for membrane permeability. | A framework called LengthLogD significantly improved logD prediction, especially for longer peptides. arxiv.org |

| Molecular Docking | Computationally predicts the preferred orientation of a ligand when bound to a target to form a stable complex. | Modeling the binding of Z-SSKL(boro)Nle to the active site of PSA to understand the structural basis of its inhibitory activity. | Docking studies suggested that Nle binding in the P1 pocket of PSA was energetically less favorable than leucine. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Z-Nle-Nle-OH to maximize yield and purity?

- Methodological Answer : Synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key parameters include:

- Coupling Agents : Use HOBt/DCC or HATU for efficient amide bond formation .

- Solvent Systems : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reaction efficiency.

- Purification : Reverse-phase HPLC with a C18 column under gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures high purity (>95%) .

- Validation : Confirm identity via -NMR (e.g., benzyloxycarbonyl protons at δ 7.3–7.4 ppm) and mass spectrometry (expected [M+H] for CHNO: 377.2) .

Q. Which analytical techniques are critical for characterizing this compound, and how should they be applied?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 220 nm to assess purity. Retention times should align with standards .

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm backbone structure and protecting group integrity. For example, norleucine methylene protons appear at δ 1.2–1.6 ppm .

- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight, with fragmentation patterns confirming sequence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic stability data for this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Experimental Variability : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and enzyme concentrations (e.g., trypsin at 0.1 mg/mL) .

- Impurity Effects : Co-eluting byproducts (e.g., deprotected peptides) can skew stability results. Use LC-MS to identify degradation products .

- Model Systems : Compare stability in in vitro (e.g., plasma) vs. in silico (e.g., molecular docking) models to contextualize data .

Q. What strategies are recommended for evaluating this compound’s role in modulating protein-protein interactions (PPIs) in complex biological systems?

- Methodological Answer :

- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () .

- Cellular Models : Transfect HEK293 cells with fluorescently tagged target proteins and measure co-localization via confocal microscopy .

- Data Normalization : Include internal controls (e.g., scrambled peptide) to distinguish specific binding from background .

Q. How should researchers design experiments to assess this compound’s pharmacokinetic (PK) properties while minimizing variability?

- Methodological Answer :

- Dosing Regimens : Administer intravenously (IV) and orally (PO) in rodent models to calculate bioavailability () .

- Sampling Protocol : Collect plasma at defined intervals (e.g., 0, 15, 30, 60 min) and quantify via LC-MS/MS .

- Statistical Power : Use ≥6 animals per group to account for biological variability; apply ANOVA for significance testing () .

Data Analysis and Reporting

Q. What statistical approaches are essential for analyzing dose-response relationships of this compound in cellular assays?

- Methodological Answer :

- Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC values with 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

- Reproducibility : Report triplicate experiments with mean ± SEM in figures .

Q. How can researchers validate computational predictions of this compound’s binding modes experimentally?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.